1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Physicochemical profiling Lead optimization ADME prediction

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448124-83-1) is a synthetic organic compound with molecular formula C₁₈H₁₈FNO₃S and molecular weight 347.41 g/mol, featuring a 4-fluorophenylsulfonyl-substituted azetidine ring linked via an ethanone bridge to an m-tolyl group. The compound belongs to the class of azetidine-sulfonamide hybrid scaffolds, a category under active investigation in medicinal chemistry for conformational constraint and metabolic stability advantages.

Molecular Formula C18H18FNO3S
Molecular Weight 347.4
CAS No. 1448124-83-1
Cat. No. B2454990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
CAS1448124-83-1
Molecular FormulaC18H18FNO3S
Molecular Weight347.4
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO3S/c1-13-3-2-4-14(9-13)10-18(21)20-11-17(12-20)24(22,23)16-7-5-15(19)6-8-16/h2-9,17H,10-12H2,1H3
InChIKeyKORSWNATSCPTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448124-83-1): Structural Identity and Physicochemical Baseline


1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448124-83-1) is a synthetic organic compound with molecular formula C₁₈H₁₈FNO₃S and molecular weight 347.41 g/mol, featuring a 4-fluorophenylsulfonyl-substituted azetidine ring linked via an ethanone bridge to an m-tolyl group [1]. The compound belongs to the class of azetidine-sulfonamide hybrid scaffolds, a category under active investigation in medicinal chemistry for conformational constraint and metabolic stability advantages [2]. Predicted physicochemical parameters include a calculated octanol-water partition coefficient (clogP) of 3.03, topological polar surface area (TPSA) of 54.45 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors, placing it within Lipinski's Rule of Five space [3]. The strained four-membered azetidine ring (approximately 90° bond angles vs. 109.5° for unstrained tetrahedral carbon) imparts conformational rigidity that distinguishes this scaffold from more flexible pyrrolidine or piperidine analogs, while the 4-fluorophenylsulfonyl moiety provides both electron-withdrawing character and a metabolic shunt against cytochrome P450-mediated oxidative defluorination [2][3].

Why In-Class Substitution of 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone Cannot Be Assumed Equivalent


Compounds within the azetidine-sulfonamide-ethanone series are not interchangeable because even single-atom modifications—such as halogen substitution on the phenylsulfonyl ring (F → Cl), alteration of the ethanone-linked aromatic group (m-tolyl → indolyl, phenoxy, or isoxazolyl), or removal of the m-tolyl moiety—produce measurable changes in lipophilicity, electronic distribution, and molecular recognition surface that directly govern target engagement, metabolic fate, and physicochemical developability [1][2]. The 4-fluorophenylsulfonyl group in this specific compound provides a distinct balance of electronegativity (Hammett σₚ = 0.06 for F vs. 0.23 for Cl) and van der Waals volume compared to the 4-chlorophenyl analog (CAS 1448033-39-3, MW 363.9), while the m-tolyl-ethanone terminus contributes to the overall clogP of 3.03 and introduces a metabolically accessible benzylic oxidation site not present in simpler ethanone-terminated analogs (e.g., CAS 1448074-77-8, MW 257.28) [1][3][4]. These structural distinctions necessitate explicit, compound-specific characterization rather than assumption of functional equivalence across the series.

Quantitative Differentiation Evidence for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448124-83-1)


Molecular Weight and Lipophilicity Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl Sulfonyl Analog

The target compound (CAS 1448124-83-1) bears a 4-fluorophenylsulfonyl group, resulting in a molecular weight of 347.41 g/mol and a predicted clogP of 3.03 [1][2]. Its closest direct analog, 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448033-39-3), carries a 4-chlorophenylsulfonyl substituent with molecular weight of 363.9 g/mol [3]. The fluorine-to-chlorine substitution reduces molecular weight by approximately 16.5 g/mol (4.5%) and is expected to lower lipophilicity by approximately 0.5–0.8 logP units based on the Hansch π constants for aromatic F (π = 0.14) versus Cl (π = 0.71), though an experimentally measured clogP for the chloro analog is not available in the public domain [2][3].

Physicochemical profiling Lead optimization ADME prediction

Conformational Constraint and Topological Polar Surface Area: Azetidine Core vs. Common Heterocyclic Alternatives

The azetidine ring in the target compound introduces a defined conformational constraint with bond angles of approximately 90°, restricting the spatial orientation of the sulfonyl and ethanone substituents relative to more flexible pyrrolidine (5-membered) or piperidine (6-membered) analogs [1]. The predicted TPSA of 54.45 Ų for the target compound reflects the contribution of the sulfonyl group and amide carbonyl [2]. Azetidine-containing scaffolds are increasingly recognized for providing enhanced three-dimensionality and metabolic stability relative to their larger-ring counterparts, with recent reviews noting their growing prominence in approved drugs [1]. No direct TPSA measurement for the closest pyrrolidine or piperidine analogs of this specific compound is publicly available for head-to-head comparison; the azetidine advantage is therefore inferred from class-level structural principles.

Conformational restriction Drug-likeness Scaffold design

Lipinski Rule-of-Five Compliance: Developability Profile vs. Series Members with Larger Aromatic Termini

The target compound satisfies all four Lipinski Rule of Five (RO5) criteria: MW 347.41 (<500), clogP 3.03 (<5), H-bond donors 0 (<5), and H-bond acceptors 4 (<10) [1]. It also complies with three of four Rule of Three (RO3) criteria for fragment-like properties, with one RO3 violation (clogP >3) [1]. By comparison, analogs bearing larger aromatic termini—such as the indolyl-ethanone derivative (C₂₁H₁₉FN₂O₃S, estimated MW ~414) or the naphthalenyl-methanone variant (estimated MW ~397)—are expected to have higher molecular weights and lipophilicities that may push them closer to or beyond RO5 boundaries [2][3]. The m-tolyl group thus represents a deliberate balance between sufficient lipophilicity for membrane permeability and compliance with oral developability guidelines.

Drug-likeness Oral bioavailability prediction Physicochemical filtering

Fluorine Electronic Effects: Hammett σ and Metabolic Implications vs. Non-Halogenated and Alternative Halogen Analogs

The 4-fluorophenylsulfonyl substituent of the target compound provides a unique electronic profile. Fluorine's Hammett σₚ value (0.06) indicates a weak electron-withdrawing effect balanced by strong resonance donation (σR = −0.34), distinguishing it from the 4-chlorophenyl analog (σₚ = 0.23, σR = −0.19) and the non-halogenated phenyl analog (σₚ = 0.00) [1]. The C-F bond dissociation energy (~485 kJ/mol in fluorobenzene) is substantially higher than the C-Cl bond (~399 kJ/mol in chlorobenzene), conferring greater resistance to metabolic and chemical degradation [2]. In the broader azetidine-sulfonamide class, the incorporation of fluorine is reported to enhance metabolic stability by protecting against cytochrome P450-mediated oxidative metabolism at the para position [2][3]. Caution: these metabolic stability benefits are inferred from class-level fluorine chemistry principles and have not been experimentally measured for this specific compound.

Fluorine medicinal chemistry Metabolic stability Electronic modulation

Recommended Application Scenarios for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone (CAS 1448124-83-1) Based on Established Differentiation Evidence


Oral Bioavailability-Focused Medicinal Chemistry Lead Optimization

With full compliance across all four Lipinski Rule of Five parameters (MW 347.41, clogP 3.03, HBD 0, HBA 4) and a TPSA of 54.45 Ų, this compound is well-positioned as a lead-like starting scaffold for oral drug discovery programs targeting enzymes or receptors where the azetidine-sulfonamide pharmacophore is relevant [1]. The moderated lipophilicity (clogP 3.03) relative to larger aromatic-terminated analogs reduces the risk of poor aqueous solubility often encountered with more lipophilic chloro- or naphthalenyl-substituted variants, making it a rational first-choice candidate when balancing membrane permeability against developability [1][2].

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects on Target Binding

The 4-fluorophenylsulfonyl group provides a distinct electronic environment (Hammett σₚ = 0.06) compared to the 4-chlorophenyl analog (CAS 1448033-39-3, σₚ = 0.23), enabling systematic SAR exploration of how subtle electronic modulation at the sulfonyl aryl ring affects target affinity and selectivity [3][4]. The approximately 16.5 g/mol molecular weight reduction and predicted 0.5–0.8 log unit lower clogP relative to the chloro analog further allow assessment of the interplay between halogen-dependent lipophilicity and biological activity within a matched molecular pair framework [2][3].

Chemical Probe Development Requiring Conformationally Constrained Sulfonamide Presentation

The azetidine core provides a defined ~90° bond angle geometry that restricts the relative spatial orientation of the 4-fluorophenylsulfonyl and m-tolyl-ethanone moieties, offering a more rigid pharmacophoric presentation than would be achievable with pyrrolidine or piperidine analogs [4][5]. This conformational constraint is particularly valuable in structure-based drug design where precise vector alignment of the sulfonyl oxygen hydrogen-bond acceptors and the ethanone carbonyl is required for optimal target engagement, and where the entropic penalty of flexible linkers must be minimized [4].

In Vitro ADME Screening Panels for Fluorine-Mediated Metabolic Stability Assessment

The compound's para-fluorophenyl motif, with a C-F bond dissociation energy (~485 kJ/mol) substantially exceeding that of C-Cl (~399 kJ/mol), positions it as a candidate for comparative metabolic stability studies against chloro-, bromo-, and non-halogenated analogs in liver microsome or hepatocyte assays [3][6]. Such head-to-head stability comparisons are directly relevant to procurement decisions in drug discovery programs where the metabolic liability of the aryl sulfonyl substituent is a known structure-liability relationship, and where the fluorinated variant may offer a longer half-life in in vitro clearance assays [6].

Quote Request

Request a Quote for 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.